6-Fluoro-7-methoxychroman-4-one

Description

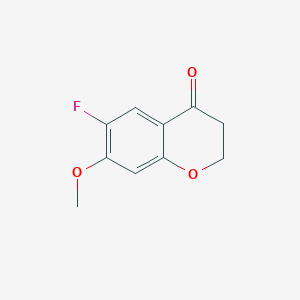

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

6-fluoro-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO3/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5H,2-3H2,1H3 |

InChI Key |

NGJPSHYOMJSVBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=O)CCOC2=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 7 Methoxychroman 4 One Analogues

General Strategies for Chroman-4-one Core Construction

The formation of the fundamental chroman-4-one structure can be achieved through various synthetic pathways. These methods often involve cyclization reactions to form the heterocyclic ring system.

Base-Promoted Crossed Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Addition

A common and effective method for synthesizing the chroman-4-one skeleton is through a base-promoted crossed aldol condensation. masterorganicchemistry.comlibretexts.org This reaction typically involves the condensation of a substituted phenol (B47542) with an α,β-unsaturated carbonyl compound. The process is initiated by the deprotonation of the phenolic hydroxyl group by a base, followed by a Michael addition of the resulting phenoxide to the enone system. Subsequent intramolecular cyclization via an aldol-type reaction leads to the formation of the chroman-4-one ring. libretexts.orgtamu.edu The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction's efficiency and yield. tamu.edu

For instance, the reaction of a phenol with an appropriate α,β-unsaturated acid or ester in the presence of a base can lead to the formation of a β-phenoxypropanoic acid intermediate, which then undergoes intramolecular Friedel-Crafts acylation to yield the chroman-4-one.

Zinc-Mediated Cascade Decarboxylative β-Alkylation and Dechlorination of 3-Chlorochromones

A novel approach for the synthesis of chroman-4-one derivatives involves a zinc-mediated cascade reaction. This method utilizes 3-chlorochromones as starting materials and proceeds through a sequence of decarboxylative β-alkylation and dechlorination. The reaction is typically carried out in the presence of a zinc catalyst and a suitable alkylating agent. This strategy allows for the introduction of a substituent at the 3-position of the chroman-4-one ring while simultaneously removing the chloro group.

Visible-Light Mediated Radical Tandem Cyclization for 3-Substituted Chroman-4-ones

Recent advancements in photoredox catalysis have enabled the development of visible-light-mediated radical tandem cyclization reactions for the synthesis of 3-substituted chroman-4-ones. nih.govacs.org This methodology often involves the reaction of an alkenyl aldehyde with a radical precursor under visible light irradiation in the presence of a photocatalyst. nih.govacs.orgacs.orgrsc.orgrsc.org The reaction proceeds through a radical addition to the double bond, followed by an intramolecular cyclization to form the chroman-4-one ring. rsc.org This approach is advantageous due to its mild reaction conditions and high functional group tolerance. nih.govrsc.org

A variety of cyclic ketones, including chroman-4-ones, can be synthesized efficiently at room temperature with good functional group compatibility using this method. acs.org The process represents a significant advancement in the catalytic 1,2-acylalkylation of unactivated alkenes. acs.org

Intramolecular Nucleophilic Substitution Reactions for Benzopyrone Systems

The construction of the benzopyrone core, of which chroman-4-one is a derivative, can also be achieved through intramolecular nucleophilic substitution reactions. youtube.compressbooks.pubyoutube.commasterorganicchemistry.com In this approach, a substrate containing both a nucleophile (typically a hydroxyl group) and a leaving group on the same molecule is used. youtube.compressbooks.pub The reaction is often facilitated by a base to deprotonate the nucleophile, which then attacks the electrophilic carbon bearing the leaving group, leading to ring closure. youtube.comyoutube.com The formation of five- and six-membered rings, such as the pyranone ring in chroman-4-one, is generally favored in these reactions. masterorganicchemistry.comkhanacademy.org

The mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the substrate and reaction conditions. reddit.com For instance, a bifunctional molecule with a tertiary bromide and a hydroxyl group can undergo an intramolecular S(_N)1 reaction to form a cyclic ether. pressbooks.pub

Palladium-Catalyzed Dehydrogenation of Chromanones

Palladium-catalyzed dehydrogenation offers a direct method to convert chromanones into chromones. nii.ac.jpyale.edu This transformation can be achieved using a palladium(II) catalyst, often in the presence of a co-catalyst and an oxidant like molecular oxygen. nii.ac.jpnih.gov The reaction involves a homogeneous liquid-phase oxidative dehydrogenation. nii.ac.jp While this method directly produces chromones, it is a relevant strategy in the broader context of chroman-4-one chemistry, as chromanones are the immediate precursors to chromones. This method can be applied to a variety of substituted chromanones. nii.ac.jp More recent developments have focused on aerobic dehydrogenation, using molecular oxygen as the hydrogen acceptor, which is an environmentally friendly approach. nih.govrsc.org

Regioselective Functionalization for 6-Fluoro and 7-Methoxy Substitution

To synthesize the specific analogue 6-fluoro-7-methoxychroman-4-one, regioselective introduction of the fluorine and methoxy (B1213986) groups onto the aromatic ring is crucial. This is typically achieved by starting with a pre-functionalized phenol or by performing electrophilic aromatic substitution on a suitable precursor.

The synthesis of a 6-hydroxy-2,3,4-trimethoxyacetophenone has been reported via a Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene. mdpi.com While not directly leading to the target molecule, this demonstrates a strategy for building substituted phenolic precursors. The regioselectivity of electrophilic substitution reactions, such as fluorination and methoxylation, is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For the synthesis of this compound, one would ideally start with a 3-fluoro-4-methoxyphenol. The cyclization reaction to form the chroman-4-one ring would then be carried out on this specifically substituted phenol.

The synthesis of related fluorinated and methoxylated aromatic compounds often involves multi-step sequences. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, highlights the methods used to introduce fluorine into heterocyclic systems. semanticscholar.org Similarly, regioselective methods for the synthesis of fluorinated triazoles from α-fluoronitroalkenes have been developed, showcasing advances in fluorine chemistry. rsc.org

The following table summarizes the general synthetic strategies for the chroman-4-one core:

| Synthetic Strategy | Description | Key Features |

| Base-Promoted Crossed Aldol Condensation & Intramolecular Oxa-Michael Addition | Condensation of a phenol with an α,β-unsaturated carbonyl compound followed by cyclization. masterorganicchemistry.comlibretexts.orgtamu.edu | Well-established, versatile, uses basic conditions. |

| Zinc-Mediated Cascade Reaction | Decarboxylative β-alkylation and dechlorination of 3-chlorochromones. | Allows for 3-substitution. |

| Visible-Light Mediated Radical Tandem Cyclization | Radical addition to an alkenyl aldehyde followed by intramolecular cyclization. nih.govacs.orgrsc.org | Mild conditions, high functional group tolerance. nih.govacs.orgrsc.org |

| Intramolecular Nucleophilic Substitution | Ring closure of a substrate containing a nucleophile and a leaving group. youtube.compressbooks.pubyoutube.commasterorganicchemistry.com | Forms cyclic ethers, favors 5- and 6-membered rings. masterorganicchemistry.comkhanacademy.org |

| Palladium-Catalyzed Dehydrogenation | Conversion of chromanones to chromones using a palladium catalyst. nii.ac.jpyale.edu | Direct oxidation, can be aerobic. nii.ac.jpnih.govrsc.org |

Strategies for Incorporating Fluorine Atoms onto the Chroman-4-one Scaffold

The introduction of fluorine into bioactive molecules can significantly alter their physical, chemical, and electronic properties, often leading to improved pharmacological profiles. nih.gov Several strategies have been developed for the fluorination of the chroman-4-one scaffold.

One common approach involves the use of fluorinated starting materials. For instance, the synthesis can begin with a fluorinated phenol, which then undergoes cyclization to form the fluorinated chroman-4-one core. This method allows for the precise placement of the fluorine atom at a desired position on the aromatic ring.

Another strategy is the direct fluorination of a pre-existing chroman-4-one molecule. This can be achieved using various electrophilic or nucleophilic fluorinating reagents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine at electron-rich positions of the aromatic ring. Conversely, nucleophilic aromatic substitution (SNAr) reactions can be employed on chroman-4-ones bearing a suitable leaving group, such as a nitro or chloro group, at the desired position for fluorination. core.ac.uk The success of SNAr reactions is dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups activating the ring towards nucleophilic attack. core.ac.uk

Methodologies for Introducing Methoxy Groups at Specific Positions of the Chroman-4-one Ring

The methoxy group is another crucial substituent that can influence the biological activity of chroman-4-ones. Its introduction at specific positions of the chroman-4-one ring can be achieved through several synthetic routes.

A primary method involves starting with a methoxy-substituted phenol. This precursor can then be subjected to reactions that build the chroman-4-one ring system, thereby incorporating the methoxy group at a predetermined position. For example, a methoxyphenol can be reacted with an appropriate three-carbon component to construct the heterocyclic ring.

Alternatively, the methoxy group can be introduced onto the chroman-4-one scaffold via nucleophilic substitution or etherification reactions. For instance, a hydroxy-substituted chroman-4-one can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to form the corresponding methoxy derivative. This approach is particularly useful for late-stage functionalization of the chroman-4-one core.

The position of the methoxy group can significantly impact the molecule's properties. For instance, substitution at the C-7 position has been noted in various biologically active chroman-4-one derivatives. nih.gov

Synthesis of Poly-substituted Chroman-4-ones Relevant to this compound

The synthesis of poly-substituted chroman-4-ones, such as the target compound this compound, requires a combination of the strategies mentioned above. The general approach often involves a multi-step synthesis that carefully orchestrates the introduction of each substituent.

A common synthetic pathway starts with a phenol bearing some of the desired substituents. For the synthesis of this compound, one might begin with a 3-fluoro-4-methoxyphenol. This starting material can then undergo a series of reactions, such as acylation followed by an intramolecular cyclization (e.g., a Simonis or a Baker-Venkataraman reaction), to form the chroman-4-one ring.

Alternatively, a pre-formed chroman-4-one can be sequentially functionalized. For instance, one could start with a chroman-4-one and introduce the fluorine and methoxy groups in separate steps using appropriate reagents and reaction conditions. The order of these steps is crucial to avoid unwanted side reactions and to ensure the desired regioselectivity. The development of efficient one-pot or multi-component reactions is also an active area of research to streamline the synthesis of such complex molecules. nih.gov

Advanced Synthetic Transformations and Derivatization of 6-Fluoro-7-methoxychroman-4-ones

Further diversification of the this compound scaffold can be achieved through various advanced synthetic transformations, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.

Introduction of Varied Substituents at C-2, C-3, C-6, and C-8 Positions

C-2 and C-3 Positions: The C-2 and C-3 positions of the dihydropyranone ring can be functionalized through various reactions. For example, the C-2 position can be substituted with alkyl or aryl groups. nih.gov The C-3 position is also amenable to substitution, and various groups can be introduced here to modulate activity. researchgate.net

C-6 and C-8 Positions: The aromatic ring of the chroman-4-one scaffold, specifically the C-6 and C-8 positions, can also be substituted. The introduction of electron-withdrawing or electron-donating groups at these positions can significantly affect the electronic properties and biological activity of the molecule. Research has shown that larger, electron-withdrawing substituents at the 6- and 8-positions can be favorable for certain biological activities. nih.govacs.org

Synthesis of C-4 Modified Chroman-4-one Derivatives (e.g., Hydrazones, Oximes)

The carbonyl group at the C-4 position of the chroman-4-one ring is a key functional handle for derivatization. It can readily react with various nucleophiles to form a range of C-4 modified derivatives.

Hydrazones: Reaction of the C-4 carbonyl with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. nih.govmdpi.com These derivatives have been shown to possess a range of biological activities.

Oximes: Treatment of the chroman-4-one with hydroxylamine (B1172632) leads to the formation of oximes. nih.govkhanacademy.org The oxime functionality can exist as E and Z isomers, which can influence their biological profile.

These modifications not only alter the steric and electronic properties of the parent molecule but also introduce new hydrogen bonding donors and acceptors, which can lead to new interactions with biological targets.

Development of 2-Alkyl and 2-Aryl Substituted Chroman-4-one Systems

The introduction of alkyl or aryl groups at the C-2 position of the chroman-4-one scaffold is a common strategy to create structural diversity.

2-Alkyl Substituted Chroman-4-ones: These can be synthesized through various methods, including the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde under basic conditions, often facilitated by microwave irradiation. acs.orgsigmaaldrich.com Another approach involves a zinc-mediated cascade reaction of 3-chlorochromones. rsc.org

2-Aryl Substituted Chroman-4-ones (Flavanones): The synthesis of flavanones can be achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde, followed by cyclization. These compounds are a significant class of naturally occurring and synthetic chroman-4-ones. nih.gov

Structure Activity Relationship Sar Investigations of 6 Fluoro 7 Methoxychroman 4 One Analogues

Role of Fluorine Substitution in Modulating Biological Activity Profiles

The introduction of fluorine into a therapeutic agent is a widely used strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. youtube.com Its effects are a consequence of its unique atomic properties: high electronegativity, small size, and low polarizability. nih.govnih.gov

Positional Impact of Fluorine on Ligand-Target Recognition

The position of the fluorine atom on the chroman-4-one scaffold can dramatically alter its biological activity, as the location dictates the specific interactions it can form within a target's binding site. The biological activity of positional isomers can vary significantly, potentially leading to large differences in potency and receptor selectivity. nih.govacs.org

In studies of chroman-4-one analogues as selective inhibitors of the enzyme Sirtuin 2 (SIRT2), the placement of substituents on the aromatic ring was found to be critical. Research shows that substitution at the 6- and 8-positions is particularly important for inhibitory activity. youtube.com For instance, a compound featuring a fluorine atom at the 7-position of the chroman-4-one ring exhibited only weak inhibitory activity against SIRT2, with just 18% inhibition at a concentration of 200 μM. youtube.com In contrast, di-halogenated compounds with substituents at the 6- and 8-positions were considerably more potent, highlighting that these positions are more critical for activity than the 7-position in this specific context. youtube.com This suggests that the binding pocket of the SIRT2 enzyme may have features that favorably accommodate substituents at the 6- and 8-positions, while substitution at the 7-position is less favorable for recognition and binding.

Influence of Methoxy (B1213986) Substitution on Biological Activity and Selectivity

The methoxy group is another common substituent in medicinal chemistry that can influence a compound's lipophilicity, metabolic stability, and direct interactions with a biological target through hydrogen bonding.

Contributions of Methoxy Groups to Pharmacological Potency

The electronic properties of a methoxy group are generally considered electron-donating, which can have a significant impact on pharmacological activity. In SAR studies of chroman-4-one analogues as SIRT2 inhibitors, the electronic nature of the substituents on the aromatic ring was a clear determinant of potency. youtube.com

A key finding was that electron-rich chroman-4-ones were generally less potent inhibitors than their electron-poor counterparts. youtube.com This was explicitly demonstrated by the synthesis of a 6-methoxy-substituted chroman-4-one. This compound, featuring an electron-donating group, showed a significant drop in inhibitory activity (20% inhibition at 200 μM) compared to analogues with electron-withdrawing groups like chloro or nitro at the same position. youtube.com This suggests that for this particular class of enzyme inhibitors, reducing the electron density of the aromatic ring is beneficial for activity. Therefore, while the 7-methoxy group is a defining feature of 6-fluoro-7-methoxychroman-4-one, its electron-donating character might be a point of liability for certain biological targets, which could be addressed through further molecular modifications.

Comprehensive SAR Analysis for Optimizing this compound Derivatives

To optimize the biological activity of the chroman-4-one scaffold, a holistic SAR analysis is required, considering substitutions at various points on the molecule. The C-2 position, in particular, has been identified as a key site for modification that influences interactions with enzymes. youtube.com

Effects of Alkyl Chain Characteristics at C-2 on Enzyme Interactions

In the pursuit of selective SIRT2 inhibitors based on the chroman-4-one framework, modifications at the C-2 position with various alkyl chains were explored. This investigation revealed that the length and nature of the C-2 substituent are critical for achieving high potency.

The study systematically varied the alkyl chain from ethyl to hexyl on a 6,8-dihalogenated chroman-4-one core. The results showed a clear dependency of inhibitory activity on the chain length. The most potent compound identified from this series was 6,8-dibromo-2-pentylchroman-4-one , which exhibited an IC₅₀ value of 1.5 μM against SIRT2. This highlights that a five-carbon chain at the C-2 position provides an optimal length for interaction with the enzyme's binding pocket.

The table below summarizes the SAR data for C-2 alkyl substitution on the 6,8-dibromochroman-4-one scaffold against SIRT2.

| Compound ID | C-2 Substituent | % Inhibition @ 200 μM | IC₅₀ (μM) |

| 1k | Ethyl | 78 | 4.8 |

| 1l | Propyl | 85 | 3.5 |

| 1m | Butyl | 90 | 2.5 |

| 1n | Pentyl | 92 | 1.5 |

| 1o | Hexyl | 81 | 3.8 |

Data sourced from the Journal of Medicinal Chemistry, 2012. youtube.com

This data clearly illustrates a parabolic relationship between alkyl chain length and activity, with potency increasing from ethyl to pentyl and then decreasing with the hexyl group. This suggests the presence of a hydrophobic pocket in the enzyme that can optimally accommodate a pentyl chain, while longer or shorter chains lead to a less favorable fit, thereby reducing inhibitory potency.

Significance of Electron-Withdrawing Groups at C-6 and C-8 for Enhanced Activity

Research into the SAR of chroman-4-one derivatives has consistently highlighted the critical role of substituents on the aromatic ring for biological potency. Studies involving a series of substituted chroman-4-one and chromone (B188151) derivatives as inhibitors of the sirtuin 2 (SIRT2) enzyme have been particularly revealing. nih.govacs.orgnih.gov These investigations have demonstrated that the electronic nature of the substituents at the C-6 and C-8 positions can dramatically alter the inhibitory activity of the compounds. nih.govacs.org

A key finding is that the presence of electron-withdrawing groups at both the C-6 and C-8 positions is favorable for enhanced activity. nih.govacs.orgnih.govresearchgate.net This is exemplified by the significantly greater potency of compounds bearing such substituents compared to unsubstituted or electron-rich analogues. For instance, the unsubstituted 2-pentylchroman-4-one was found to have lost all inhibitory activity, underscoring the necessity of substituents on the aromatic system for achieving inhibition. nih.govacs.org

The data suggests that larger and more electronegative groups contribute positively to the bioactivity. A comparison between different halogen substituents at the C-6 position revealed that a bromo group, which is larger but less electronegative than a chloro group, was well-tolerated and resulted in a compound with identical potency. nih.govacs.org The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value of 1.5 µM. nih.gov This highlights the synergistic effect of having electron-withdrawing groups at both positions. In general, electron-rich chroman-4-ones have been found to be less potent inhibitors. nih.govacs.org

While substitutions at both C-6 and C-8 are important, evidence suggests that the substituent at the C-6 position may be more critical for activity than the one at the C-8 position. nih.govacs.org A compound lacking a substituent at the C-6 position showed a significant drop in potency compared to the lead compound. nih.govacs.org Conversely, a derivative with a fluorine atom at the 7-position showed only weak inhibitory activity, suggesting that the position and nature of the substituent are highly specific for optimal activity. nih.govacs.org

Table 1: Inhibitory Activity of Selected Chroman-4-one Analogues

| Compound | Substituent at C-6 | Substituent at C-8 | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | Cl | Br | 81 ± 0.7 | 6.8 |

| 1b | H | H | Inactive | - |

| 1c | Br | Br | - | 1.5 |

| 1i | H | Br | Less Potent | - |

| 1j | H (7-Fluoro) | H | 18 | - |

In a separate study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation, it was observed that compounds with electron-withdrawing substituents such as -CF₃ or -Cl on an N-phenyl ring were potent inhibitors, whereas those with electron-donating groups like -OH or -OCH₃ were inactive. nih.gov Although this study was not on chroman-4-ones, it provides corroborating evidence for the importance of electron-withdrawing features in related chroman scaffolds for achieving biological activity.

Conformational Requirements and the Importance of the Chroman-4-one Carbonyl Moiety

The conformational arrangement of the chroman-4-one core and the presence of the carbonyl group at the C-4 position are crucial for the biological activity of these compounds. The chromanone moiety is fused to a benzene (B151609) ring and typically adopts a half-chair conformation. nih.gov This specific three-dimensional structure is believed to be important for the proper orientation of the molecule within the binding site of its biological target.

The carbonyl group at C-4 is a key functional group that has been identified as essential for the high potency of chroman-4-one-based inhibitors. nih.govacs.orgresearchgate.net In SAR studies, modifications to this carbonyl group have consistently led to a significant reduction or complete loss of activity. For example, the reduction of the carbonyl group to a hydroxyl group or its complete removal to form a chroman derivative resulted in a substantial decrease in inhibitory potency against SIRT2. gu.se This indicates that the carbonyl group is likely involved in a critical interaction, such as hydrogen bonding, with the target enzyme. researchgate.net

The reactivity of carbonyl-containing compounds, particularly those with α,β-unsaturation, is a known factor in their biological activity, often through Michael addition reactions with biological nucleophiles. nih.gov While this compound itself is a saturated ketone, the electronic environment created by the fused aromatic ring and its substituents influences the reactivity of the carbonyl group. The electron-withdrawing groups at C-6 and C-8 would increase the electrophilicity of the carbonyl carbon, potentially enhancing its interaction with nucleophilic residues in a protein's active site.

Computational and Theoretical Investigations of 6 Fluoro 7 Methoxychroman 4 One Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and bonding.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. wuxiapptec.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic characteristics. For chromanone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G, are employed to predict geometric parameters like bond lengths and angles. acs.orgmdpi.com

In studies on related fluorinated chromone (B188151) derivatives, DFT has been successfully used to investigate molecular geometries, vibrational spectra, and electronic properties. researchgate.net For instance, the calculated geometric parameters for similar structures show good correlation with experimental data obtained from X-ray crystallography. d-nb.info The presence of electron-withdrawing groups, such as the fluorine atom at the C6 position, and electron-donating groups, like the methoxy (B1213986) group at C7, significantly influences the electronic distribution and geometry of the chromanone ring system. nih.gov DFT calculations can precisely model these effects, providing a reliable foundation for further computational analysis. nih.govnih.gov

Table 1: Representative DFT-Calculated Parameters for Substituted Chromone Scaffolds Note: This table presents typical data from studies on related chromone derivatives, as specific data for 6-Fluoro-7-methoxychroman-4-one is not publicly available. The values serve as an illustrative example of DFT outputs.

| Parameter | Functional/Basis Set | Calculated Value (Example) | Reference |

| C=O Bond Length | B3LYP/6-311G(d,p) | ~1.23 Å | d-nb.info |

| C-O-C Bond Angle (in pyrone ring) | B3LYP/6-311G(d,p) | ~119° | d-nb.info |

| Dipole Moment | B3LYP/6-31G(d,p) | ~2.0 - 5.0 Debye | nih.gov |

| Total Energy | B3LYP/6-311G(d,p) | Varies by derivative | researchgate.net |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wiley-vch.de This analysis is performed on wavefunctions generated from DFT or other high-level calculations. researchgate.net QTAIM identifies critical points in the electron density where the gradient is zero. A (3, -1) critical point, known as a bond critical point (BCP), found between two nuclei signifies the existence of a bond path, which is a necessary condition for a chemical bond. nih.gov

For chromone derivatives, QTAIM analysis helps characterize the nature of intramolecular interactions, including covalent bonds and weaker non-covalent interactions. researchgate.net The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), reveal the bond's strength and character. For example, high ellipticity values in the aromatic portions of chromone rings indicate significant π-bond character. researchgate.net This analysis can quantify the influence of substituents like fluorine and methoxy groups on the electronic nature of the bonds within the this compound scaffold.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a critical descriptor. A small gap suggests high reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. mdpi.com For chromone derivatives, the E_gap is calculated to predict their bioactive nature. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including the electrophilicity index (ω). This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. Studies on fluorinated chromone hydrazones have shown that a higher electrophilicity index correlates with greater biological activity. researchgate.net

Table 2: Frontier Molecular Orbital Data for a Representative 6-Substituted Chromone Derivative Note: This table is illustrative, based on data for 6-substituted 3-formyl chromones, to demonstrate the type of information gained from FMO analysis.

| Parameter | Description | Calculated Value (Example) | Reference |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -7.1 eV | nih.gov |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.8 eV | nih.gov |

| E_gap (LUMO-HOMO) | Energy Gap | 4.3 eV | nih.gov |

| Electrophilicity Index (ω) | Measure of electrophilic character | ~2.8 eV | nih.gov |

Molecular Modeling and Simulation Approaches

While quantum calculations reveal intrinsic molecular properties, molecular modeling and simulation techniques are used to predict how these molecules interact with complex biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a target protein's active site. espublisher.com This method uses scoring functions to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. researchgate.net

For chromone and chromanone derivatives, docking studies have been instrumental in identifying potential biological targets and explaining observed bioactivities. nih.gov For example, docking studies on various chromone derivatives have been used to predict their binding affinity for enzymes like cyclin-dependent kinase (CDK), acetylcholinesterase (AChE), and Bcr-Abl kinase. nih.govrsc.orgnih.gov In a study of spiro-chromanone hybrids, derivatives containing fluorine were found to have the highest inhibitory activity against AChE, a finding supported by strong docking scores. rsc.org These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by docking. By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and refine the understanding of binding modes. rsc.orgnih.gov

For chromanone derivatives, MD simulations have been used to validate docking results and to provide deeper insight into the stability of the predicted interactions. rsc.orgacs.org Simulations lasting for nanoseconds can track parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. espublisher.com Furthermore, advanced calculations like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be performed on MD trajectories to compute binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. rsc.org These simulations have confirmed the stable binding of fluorine-containing chromanone derivatives to their target enzymes, supporting their potential as effective inhibitors. rsc.org

Homology Modeling for Unresolved Protein Structures Interacting with Chroman-4-ones

In the realm of drug discovery and design, understanding the three-dimensional (3D) structure of a protein target is paramount for elucidating its mechanism of action and for the rational design of potent inhibitors. However, experimental determination of protein structures through methods like X-ray crystallography or NMR spectroscopy is not always feasible, leading to a significant number of "unresolved" protein structures. Homology modeling, also known as comparative modeling, presents a powerful computational alternative to bridge this structural information gap. nih.gov This technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and a experimentally determined 3D structure of a related homologous protein, referred to as the "template". nih.govnih.gov

Template Selection: The initial and most critical step is to identify suitable template structures from protein databases like the Protein Data Bank (PDB). This is achieved by performing a sequence alignment of the target protein against the sequences of proteins with known structures. For a derivative like this compound, the target protein would first need to be identified through experimental assays. Once a putative protein target is known, its sequence would be used for this search. The quality of the final model is heavily dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. nih.gov

Target-Template Alignment: Following template identification, a precise alignment of the target sequence with the template sequence is performed. This alignment is crucial as it dictates how the coordinates of the template are transferred to the target protein.

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the target and building the coordinates for any insertions or deletions (indels). Software programs like MODELLER are widely used for this purpose. nih.gov

In the context of chroman-4-one derivatives, homology modeling becomes particularly valuable when these compounds are found to interact with protein targets for which no experimental structure exists. For instance, if this compound was identified as an inhibitor of a novel enzyme implicated in a disease pathway, but the enzyme's structure was unknown, homology modeling could be employed to build a 3D model of the enzyme, provided a suitable template could be found. This model would then serve as the basis for molecular docking studies to predict the binding mode of this compound within the active site of the enzyme. These computational insights can guide the synthesis of more potent and selective derivatives.

In Silico Predictive Modeling for Pharmacological Potentials

In silico predictive modeling plays a crucial role in modern drug discovery by enabling the early assessment of a compound's pharmacological potential, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These computational methods allow for the rapid screening of large numbers of virtual compounds, prioritizing those with the most promising drug-like characteristics for synthesis and further experimental testing. For a novel compound such as this compound, in silico predictions provide a valuable initial assessment of its potential as a therapeutic agent.

Various computational models and software are available to predict a wide range of physicochemical and pharmacokinetic properties. These predictions are based on the chemical structure of the molecule and employ algorithms derived from large datasets of experimentally determined properties.

A hypothetical in silico ADMET profile for this compound is presented in the table below. The predicted values are based on the analysis of similar chromanone structures and the known effects of fluorine and methoxy substitutions.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication for Pharmacological Potential |

| Physicochemical Properties | ||

| Molecular Weight | ~210 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP | ~2.5 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Likely good cell membrane permeability |

| Absorption & Distribution | ||

| Human Intestinal Absorption (HIA) | High | Expected to be well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good potential for crossing intestinal barrier |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of efflux from target cells |

| Metabolism | ||

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibition | Possible | Potential for drug-drug interactions; requires experimental verification |

| Excretion | ||

| Primary Route | Hepatic | Likely metabolized in the liver before excretion |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of being a carcinogen |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |

Detailed Research Findings from In Silico Predictions:

Lipinski's Rule of 5: The predicted molecular weight and LogP of this compound fall well within the guidelines of Lipinski's Rule of 5, suggesting good oral bioavailability. This is a critical parameter for the development of orally administered drugs.

Permeability: The high predicted Caco-2 permeability and Human Intestinal Absorption indicate that the compound is likely to be efficiently absorbed after oral administration. The Topological Polar Surface Area (TPSA) is also in a range that is favorable for passive diffusion across cell membranes.

Blood-Brain Barrier: The presence of the fluorine atom can enhance lipophilicity and potentially facilitate crossing of the blood-brain barrier. This prediction suggests that this compound could be investigated for its potential effects on central nervous system targets.

Metabolic Stability: The methoxy group may be a site of metabolism by cytochrome P450 enzymes. While predictions for CYP2D6 inhibition are low, the potential for interaction with the major drug-metabolizing enzyme CYP3A4 warrants further experimental investigation to assess the risk of drug-drug interactions.

Toxicity: Importantly, the in silico models predict a low risk of mutagenicity and hERG inhibition. The hERG (human Ether-à-go-go-Related Gene) channel is a critical determinant of cardiac action potential repolarization, and its blockade can lead to life-threatening arrhythmias. A low predicted risk for hERG inhibition is a significant advantage in a drug discovery program.

Broader Research Implications and Future Perspectives for 6 Fluoro 7 Methoxychroman 4 One Research

Strategic Development of Novel Chroman-4-one Based Scaffolds for Biological Applications

The chroman-4-one framework is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. This versatility has led to the development of a wide array of chroman-4-one derivatives with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of novel scaffolds based on the chroman-4-one core is a key strategy for expanding the therapeutic potential of this class of compounds.

Research into chroman-4-one derivatives has demonstrated that substitutions at various positions on the bicyclic ring system are crucial for their biological activity. For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to yield compounds with potent and selective inhibitory activities against various enzymes and receptors.

A critical aspect of developing novel chroman-4-one scaffolds is the introduction of diverse substituents to probe the structure-activity relationships (SAR). The synthesis of libraries of chroman-4-one analogs with systematic variations in their substitution patterns allows for the identification of key structural features required for a desired biological effect. For example, the introduction of different aryl or alkyl groups at the C-2 or C-3 positions can significantly impact the compound's potency and selectivity.

The following table summarizes the biological activities of various substituted chroman-4-one scaffolds, highlighting the importance of the substitution pattern in determining the therapeutic application.

| Compound Class | Substitution Pattern | Biological Activity |

| 2-Arylchroman-4-ones | Aryl group at C-2 | Anticancer, Antiviral |

| 3-Benzylidenechroman-4-ones | Benzylidene group at C-3 | Antimicrobial, Antioxidant |

| 6,8-Disubstituted-chroman-4-ones | Halogens or other groups at C-6 and C-8 | SIRT2 Inhibition |

| 7-O-substituted-chroman-4-ones | Various groups linked via oxygen at C-7 | Anticancer, Antimicrobial |

Advanced Approaches for Structural Optimization of Fluorinated and Methoxylated Chroman-4-ones

The presence of fluorine and methoxy (B1213986) groups on the chroman-4-one scaffold, as in 6-Fluoro-7-methoxychroman-4-one, offers specific advantages for structural optimization. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the electronic properties and hydrogen bonding capacity of the molecule.

Advanced approaches to optimize these structures involve a detailed understanding of their SAR. For instance, studies on SIRT2 inhibitors have shown that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring are favorable for activity. While a specific study on 7-fluorinated chroman-4-ones showed weak inhibitory activity for a particular target, this highlights the nuanced effects of substituent positioning. acs.org

Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for the structural optimization of fluorinated and methoxylated chroman-4-ones. These methods can predict the effects of different substituents on the molecule's electronic properties, conformation, and binding affinity to a target protein. Molecular docking simulations can further elucidate the binding modes of these compounds, guiding the design of more potent and selective analogs.

Key strategies for the structural optimization of this compound could include:

Modification of other positions: Introducing various substituents at the C-2 and C-3 positions to explore new interactions with target proteins.

Bioisosteric replacement: Replacing the methoxy group with other functional groups of similar size and electronic properties to fine-tune the compound's activity.

Positional isomerization: Synthesizing isomers with the fluoro and methoxy groups at different positions on the aromatic ring to understand the impact of their location on biological activity.

Design and Synthesis of Multi-Targeting Agents with this compound as a Core

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic agents that can modulate multiple biological targets simultaneously. The chroman-4-one scaffold is an excellent starting point for the design of such multi-targeting agents. By incorporating different pharmacophores onto the this compound core, it is possible to create hybrid molecules with a desired polypharmacological profile.

For example, by linking the this compound core to moieties known to interact with targets involved in Alzheimer's disease, such as cholinesterases or monoamine oxidases, novel multi-target-directed ligands could be developed. The synthesis of such molecules often involves modular approaches where the core scaffold is functionalized with different linkers and pharmacophoric groups.

The design of these multi-targeting agents is heavily reliant on a deep understanding of the SAR of the individual pharmacophores and the optimal way to combine them to achieve synergistic or additive effects. The physicochemical properties of the resulting hybrid molecules must also be carefully considered to ensure they possess drug-like characteristics.

Integration of Synthetic Chemistry with Advanced Biological and Computational Methodologies for Comprehensive Characterization

A comprehensive understanding of the therapeutic potential of this compound and its derivatives requires a multidisciplinary approach that integrates synthetic chemistry, advanced biological evaluation, and computational modeling.

Synthetic Chemistry: The development of efficient and versatile synthetic routes is essential for producing a diverse range of analogs for biological testing. Modern synthetic methods, including microwave-assisted synthesis and catalytic reactions, can accelerate the synthesis of chroman-4-one libraries.

Advanced Biological Methodologies: High-throughput screening (HTS) can be employed to rapidly assess the biological activity of a large number of compounds against a panel of targets. Subsequent detailed in vitro and in vivo studies are necessary to elucidate the mechanism of action, potency, selectivity, and pharmacokinetic properties of the most promising candidates.

Computational Methodologies: In silico tools play a crucial role throughout the drug discovery and development process. Molecular modeling can be used to design new compounds with improved properties, while computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify candidates with a higher probability of success in clinical trials. researchgate.net The integration of these computational approaches with experimental data allows for a more rational and efficient design of novel therapeutics based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.